3-Ethyl-5-isobutyl-1H-pyrazole
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Overview
Description
3-Ethyl-5-isobutyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the 3-position and an isobutyl group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-isobutyl-1H-pyrazole typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, making it a popular method for preparing 3,5-disubstituted pyrazoles.
Industrial Production Methods
Industrial production of pyrazoles, including this compound, often employs transition-metal catalysts, photoredox reactions, and multicomponent processes. These methods are designed to be eco-friendly, utilizing green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Substitution: Electrophilic and nucleophilic substitutions are common, particularly at the nitrogen atoms and the carbon atoms adjacent to them.
Common Reagents and Conditions
Oxidation: Bromine or other halogens in the presence of a suitable solvent.
Reduction: Hydrogen gas with a metal catalyst such as palladium.
Substitution: Various electrophiles or nucleophiles under mild conditions, often using a base or acid catalyst.
Major Products
Oxidation: Pyrazolones.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3-Ethyl-5-isobutyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-isobutyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-isobutyl-1H-pyrazole
- 3-Ethyl-5-methyl-1H-pyrazole
- 3-Ethyl-5-phenyl-1H-pyrazole
Uniqueness
3-Ethyl-5-isobutyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isobutyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16N2 |
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Molecular Weight |
152.24 g/mol |
IUPAC Name |
3-ethyl-5-(2-methylpropyl)-1H-pyrazole |
InChI |
InChI=1S/C9H16N2/c1-4-8-6-9(11-10-8)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
WKVOQEKEOXZIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=C1)CC(C)C |
Origin of Product |
United States |
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